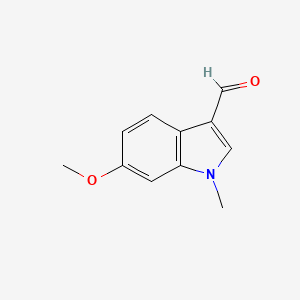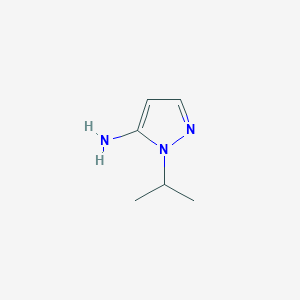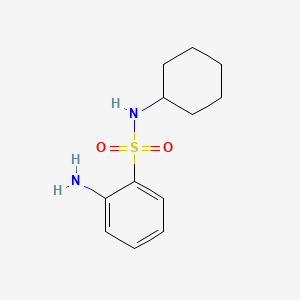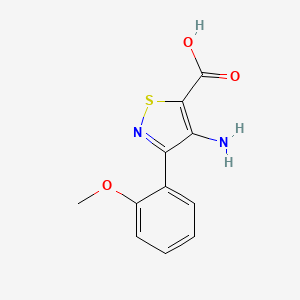
6-メトキシ-1-メチル-1H-インドール-3-カルバルデヒド
概要
説明
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It is used as a building block in various chemical syntheses .
Synthesis Analysis
The synthesis of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved from 6-Methoxyindole and Hexamethylenetetramine .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be represented by the InChI code: 1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3 .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives, which include 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids. They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is 189.21 g/mol . The exact physical properties such as boiling point, melting point, and density are not available in the resources.科学的研究の応用
1. 喫煙削減療法におけるCYP2A6酵素阻害 6-メトキシ-1-メチル-1H-インドール-3-カルバルデヒドは、ニコチンの代謝に関与するCYP2A6酵素を阻害する可能性について評価されています。 この酵素の強力かつ選択的な阻害は、ニコチンの代謝速度を低下させ、潜在的に喫煙を減らすため、喫煙削減療法の戦略となる可能性があります .
抗がんおよび抗菌特性
6-メトキシ-1-メチル-1H-インドール-3-カルバルデヒドを含むインドール誘導体は、癌細胞や微生物の治療における応用において注目を集めています。 これらの化合物は、さまざまな生物学的に重要な特性を示し、さまざまなタイプの障害の治療法を開発するための継続的な研究の一部です .
静菌剤
研究によると、6-メトキシ-1-メチル-1H-インドール-3-カルバルデヒドは、真菌の成長を殺すことなく阻害できる、静菌特性を持つ可能性があります。 この特性は、真菌の増殖を抑制する治療法の開発において重要です .
持続可能な多成分反応
この化合物は、持続可能な多成分反応を含む最近の応用で注目されています。 これらの反応は、薬学的に興味深い足場を組み立てるために重要であり、この分野のさらなる活用に貢献しています .
創薬における生物学的可能性
6-メトキシ-1-メチル-1H-インドール-3-カルバルデヒドを含むインドール足場は、多くの合成薬物分子に見られます。 それは、複数の受容体に高い親和性で結合し、臨床的および生物学的な応用を持つ新しい有用な誘導体の開発に役立ちます .
将来の方向性
1H-Indole-3-carboxaldehyde and its derivatives, including 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, have been highlighted for their potential in the preparation of biologically active compounds and indole alkaloids . They could be further explored for their potential in diverse heterocyclic derivatives synthesis.
作用機序
Target of Action
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology Indole derivatives have been found to inhibit cyp2a6-mediated nicotine metabolism , suggesting that this compound may also interact with similar targets.
Mode of Action
For instance, indole derivatives have been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism . This suggests that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the known biological activities of indole derivatives, it can be inferred that this compound may affect various biochemical pathways involved in cellular processes .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory activities . Therefore, it can be inferred that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde may have similar effects.
生化学分析
Biochemical Properties
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a precursor for the synthesis of biologically active molecules, including alkaloids and other heterocyclic compounds . The compound’s interactions with enzymes often involve the formation of covalent bonds, facilitating the synthesis of complex molecules.
Cellular Effects
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties . These effects are mediated through interactions with specific cellular receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with enzymes, leading to their inhibition or activation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce cellular changes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites . These metabolic pathways often involve oxidation, reduction, and conjugation reactions, leading to the formation of various intermediate compounds. The compound’s effects on metabolic flux and metabolite levels are significant, as they influence its overall biological activity.
Transport and Distribution
The transport and distribution of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it affects its availability to target biomolecules and cellular processes.
Subcellular Localization
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell determines its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
6-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHNJAIUBFJMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362541 | |
| Record name | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
202807-44-1 | |
| Record name | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)
![2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)
![7-methyl-1-phenylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B1362769.png)
![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)



![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzoic acid](/img/structure/B1362784.png)
![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)




